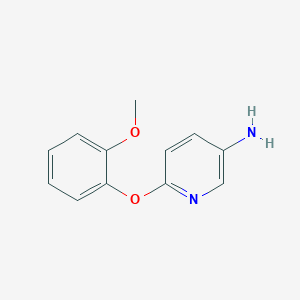

6-(2-Methoxyphenoxy)pyridin-3-amine

Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are a broad and vital class of organic compounds characterized by a ring structure containing at least one nitrogen atom in addition to carbon. bldpharm.com This structural motif is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. The reactivity and biological activity of heterocyclic amines are profoundly influenced by the nature of the heterocyclic ring and the substituents it bears. bldpharm.comnih.gov

The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a particularly prevalent core in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, crystal packing, and interactions with biological targets. The presence of an amine group on the pyridine ring, as seen in 6-(2-methoxyphenoxy)pyridin-3-amine, introduces a key functional group that can participate in a variety of chemical reactions and form crucial interactions with biomolecules.

The synthesis of substituted pyridinamines often involves multi-step sequences. For instance, the preparation of related compounds like 2,3-diamino-6-methoxypyridine (B1587572) has been achieved through the reduction of a nitropyridine precursor, which itself is synthesized from a dichloropyridine. google.com A common strategy for introducing phenoxy groups onto a pyridine ring is through nucleophilic aromatic substitution, where a phenoxide displaces a leaving group, such as a halogen, on the pyridine ring. The synthesis of 2-(2-methoxyphenoxy)ethylamine, a related intermediate, has been achieved through methods like the reaction of guaiacol (B22219) with bromoacetonitrile (B46782) followed by reduction, or by reacting 1-(2-chloroethoxy)-2-ethoxybenzene (B1287862) with potassium phthalimide. google.com These established synthetic methodologies provide a foundation for the potential synthesis of this compound.

Significance in Contemporary Chemical and Biological Sciences

While dedicated research solely on this compound is still emerging, the significance of its structural motifs is well-documented in the broader scientific literature. Aminopyridine derivatives are key components in a wide array of biologically active compounds, including kinase inhibitors, which are crucial in cancer therapy. The general structure of this compound makes it a potential intermediate or building block for more complex molecules with therapeutic potential.

For example, various substituted pyridin-3-amine derivatives have been investigated for their biological activities. In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and showed promising anticancer activity against a human lung cancer cell line. nih.gov Another research effort focused on the design and synthesis of imidazo[1,2-a]pyridine (B132010) derivatives as potent PI3Kα inhibitors, a key target in cancer treatment. matrix-fine-chemicals.com

The methoxyphenoxy group also plays a significant role in modulating the properties of a molecule. It can influence the compound's conformation, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The position of the methoxy (B1213986) group on the phenoxy ring can further fine-tune these properties. While specific biological targets for this compound have not been extensively reported, the combination of the pyridinamine core and the methoxyphenoxy substituent suggests potential applications in areas where these individual components have shown promise.

Below are tables detailing the properties of the parent compound, 6-methoxypyridin-3-amine, and a closely related structural analog, to provide context for the potential characteristics of this compound.

Table 1: Physicochemical Properties of 6-Methoxypyridin-3-amine

| Property | Value | Source |

| IUPAC Name | 6-methoxypyridin-3-amine | nih.gov |

| CAS Number | 6628-77-9 | nih.govepa.gov |

| Molecular Formula | C6H8N2O | nih.govepa.gov |

| Molecular Weight | 124.14 g/mol | nih.gov |

| pKa | 4.8 | nih.gov |

Table 2: Computed Properties of the Isomer 6-(3-Methoxyphenoxy)pyridin-3-amine

| Property | Value | Source |

| IUPAC Name | [6-(3-methoxyphenoxy)pyridin-3-yl]methanamine | bldpharm.com |

| CAS Number | 305801-13-2 | |

| Molecular Formula | C13H14N2O2 | bldpharm.com |

| Molecular Weight | 230.26 g/mol | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methoxyphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-10-4-2-3-5-11(10)16-12-7-6-9(13)8-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQXIUWONSOVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357195 | |

| Record name | 6-(2-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305801-17-6 | |

| Record name | 6-(2-methoxyphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for 6-(2-Methoxyphenoxy)pyridin-3-amine

The construction of the this compound molecule hinges on the formation of a key ether linkage and the presence of an amino group on the pyridine (B92270) ring. Several strategic approaches can be employed to achieve this, primarily involving the coupling of a substituted pyridine with a substituted phenol.

Ether Formation Strategies (e.g., phenoxy linkage formation)

The formation of the aryloxy-pyridine bond is a critical step in the synthesis of the target molecule. Two primary methods for this transformation are the Ullmann condensation and nucleophilic aromatic substitution (SNA_r).

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In the context of synthesizing this compound, this would typically involve the reaction of a 6-halopyridin-3-amine derivative with 2-methoxyphenol in the presence of a copper catalyst and a base. mdpi.comhymasynthesis.com While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. mdpi.com Modern variations have been developed using soluble copper catalysts and various ligands to facilitate the reaction under milder conditions.

Nucleophilic aromatic substitution (SNA_r) offers an alternative, often metal-free, route. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. researchgate.net For the synthesis of the target compound, a highly activated pyridine ring, for instance, a 6-halopyridine substituted with a nitro group at the 3-position, could react with the nucleophilic 2-methoxyphenoxide. The nitro group can subsequently be reduced to the desired amine functionality.

Amination Approaches for the Pyridine Ring

The introduction of the amino group at the 3-position of the pyridine ring can be achieved through various methods. One common strategy involves starting with a pre-functionalized pyridine ring where the amino group, or a precursor like a nitro group, is already in place. For instance, the synthesis can commence with 6-chloropyridin-3-amine. google.com

Alternatively, direct amination of the pyridine ring is possible. The Chichibabin reaction , a classic method for the amination of nitrogen-containing heterocycles, typically introduces an amino group at the 2- or 4-position and is therefore less suitable for direct synthesis of the 3-amino isomer. More contemporary approaches, such as those employing sodium hydride and lithium iodide, have shown success in the amination of pyridines with primary amines. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig C-O and C-N bond formation)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification , represent powerful and versatile tools for the synthesis of aryl amines and aryl ethers. mdpi.comnih.gov These reactions offer significant advantages over traditional methods, such as the Ullmann condensation, by proceeding under milder conditions with a broader substrate scope and higher functional group tolerance. mdpi.com

For the synthesis of this compound, a convergent approach using Buchwald-Hartwig reactions is highly plausible. This could involve either:

C-O Coupling: The palladium-catalyzed reaction of 6-halopyridin-3-amine with 2-methoxyphenol.

C-N Coupling: The palladium-catalyzed reaction of a 6-(2-methoxyphenoxy)halopyridine with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. A similar catalytic cycle is proposed for the C-O coupling reaction.

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound relies on the availability of key precursors.

Synthesis of 6-Chloropyridin-3-amine: This important intermediate can be synthesized through various routes. One common method involves the reduction of 6-chloro-3-nitropyridine. The nitropyridine precursor can be obtained by the nitration of 2-chloropyridine, followed by a nucleophilic substitution with an amine source. Another approach involves the direct amination of 2,6-dichloropyridine, though this often requires harsh conditions. A process for producing 3-amino-6-chloropyridazine, a related heterocyclic amine, involves the reaction of 3,6-dichloropyridazine (B152260) with ammonia water. nih.gov

Synthesis of 2-Methoxyphenol (Guaiacol): This precursor is a naturally occurring compound and is commercially available. nih.gov Synthetic methods for its derivatives often involve the manipulation of other functional groups on the benzene (B151609) ring. For instance, aryl-substituted 2-methoxyphenol derivatives can be synthesized from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. nih.gov

A plausible synthetic route to this compound would involve the initial synthesis of 6-chloro-3-nitropyridine. This intermediate can then undergo a nucleophilic aromatic substitution with 2-methoxyphenol to form 6-(2-methoxyphenoxy)-3-nitropyridine. The final step would be the reduction of the nitro group to the desired 3-amino group. google.com

General Reaction Mechanisms and Pathways

The synthesis of this compound primarily proceeds through two major mechanistic pathways:

Nucleophilic Aromatic Substitution (SNA_r): This mechanism involves the attack of a nucleophile (e.g., 2-methoxyphenoxide) on an electron-deficient pyridine ring (e.g., 6-chloro-3-nitropyridine). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group (e.g., chloride). The presence of the nitro group in the para position relative to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type): This catalytic cycle is initiated by the oxidative addition of the aryl halide (e.g., 6-chloropyridin-3-amine) to a palladium(0) complex. The resulting palladium(II) complex then reacts with the alcohol (2-methoxyphenol) in the presence of a base. The base facilitates the formation of a palladium alkoxide intermediate. Finally, reductive elimination from this intermediate yields the desired ether product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle.

Chemical Transformations and Derivatization Reactions

The primary amino group of this compound is a key site for further chemical transformations and derivatization. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities.

A notable example of its derivatization is its use in the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives. mdpi.com In these syntheses, the amino group of 6-methoxypyridin-3-amine (which is structurally analogous to the target compound) participates in a Buchwald-Hartwig amination reaction with various quinolinyl halides. This demonstrates the utility of the amino group as a nucleophile in palladium-catalyzed C-N bond formation reactions. mdpi.com

Other common reactions of primary aromatic amines that could be applied to this compound include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

These transformations allow for the modification of the compound's properties and the exploration of its potential applications in various fields, including medicinal chemistry.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-(2-Methoxyphenoxy)pyridin-3-amine is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region would be particularly complex, showing signals for the protons on both the pyridine (B92270) and phenoxy rings.

The protons of the pyridine ring are expected to appear as distinct multiplets. The proton at the 2-position, being adjacent to the nitrogen atom and the ether linkage, would likely be the most deshielded. The protons at the 4- and 5-positions would also exhibit characteristic splitting patterns based on their coupling with neighboring protons.

For the phenoxy substituent, the protons on the aromatic ring would give rise to a set of signals whose chemical shifts are influenced by the methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | 7.8 - 8.2 | d |

| Pyridine H-4 | 7.2 - 7.5 | dd |

| Pyridine H-5 | 6.8 - 7.1 | d |

| Phenoxy H | 6.9 - 7.4 | m |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

| Amino (-NH₂) | 3.5 - 5.0 | br s |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. For this compound, a total of 12 distinct signals would be expected in the broadband decoupled spectrum, corresponding to the 11 carbon atoms of the aromatic framework and the one methoxy carbon.

The carbon atoms of the pyridine ring directly bonded to nitrogen (C-2 and C-6) would be the most deshielded. The carbon bearing the amino group (C-3) would also have a characteristic chemical shift. The carbon atoms of the phenoxy ring would be influenced by both the ether linkage and the methoxy substituent. The methoxy carbon itself would appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 130 - 135 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 110 - 115 |

| Pyridine C-6 | 160 - 165 |

| Phenoxy C-1' (C-O) | 150 - 155 |

| Phenoxy C-2' (C-OCH₃) | 145 - 150 |

| Phenoxy C-3' to C-6' | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine would be visible as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the methoxy group would be expected in the 1000-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 | Strong to Medium |

| C-O Stretch (Ether and Methoxy) | 1000 - 1300 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H give strong IR signals, non-polar bonds such as C=C and C-C in aromatic rings often produce strong Raman scattering. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations, providing further confirmation of the core structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm the molecular formula (C₁₂H₁₂N₂O₂).

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include cleavage of the ether bond, loss of the methoxy group, or fragmentation of the pyridine ring. Analysis of these fragments can help to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the absorption bands are typically attributed to π → π* and n → π* transitions associated with its aromatic rings and heteroatoms.

The spectrum of this compound is expected to be a composite of its constituent chromophores: the aminopyridine ring and the methoxyphenoxy group. The pyridine system in related molecules shows intense absorption peaks in the UV region corresponding to π-π* transitions. nih.gov For instance, the precursor molecule, 6-methoxypyridin-3-amine, is known to have UV-Vis spectral data available, which would show absorptions characteristic of an aminopyridine structure. researchgate.net The presence of the phenoxy ether linkage and the additional benzene ring would be expected to shift these absorption bands (typically a bathochromic or red shift) and increase their intensity due to the extension of the conjugated system. Weak absorptions at longer wavelengths, resulting from n-π* transitions of the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional atomic arrangement of a molecule in its crystalline solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure determination for this compound is not publicly documented, analysis of closely related structures allows for an informed discussion of its likely molecular conformation and packing.

The molecular conformation of this compound is largely defined by the rotational freedom around the C-O-C ether linkage. Analysis of a related compound containing a (2-methoxyphenoxy) fragment, 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one, reveals a C-O-C bond angle at the ether oxygen of 115.41 (12)°, which is significantly larger than the idealized tetrahedral angle. nih.gov A similar value would be expected for this compound.

Furthermore, the dihedral angle, or twist, between the planes of the pyridine ring and the phenoxy ring is a key conformational parameter. In the aforementioned bipyrimidinone derivative, the dihedral angle between its aryl ring and the adjacent heterocyclic ring is 85.14 (6)°. nih.gov This significant twist indicates that the two ring systems are likely not coplanar in the solid state, a feature driven by the need to minimize steric hindrance between the rings.

Table 1: Representative Crystallographic Data from an Analogous Compound Data from 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one nih.gov

| Parameter | Value |

|---|---|

| C(aryl)-O-C(heterocycle) Angle | 115.41 (12)° |

Note: This table provides data from a related molecule to illustrate expected structural features and is not the experimental data for this compound.

The solid-state packing of this compound would be governed by intermolecular forces. The primary amine (-NH2) group is a strong hydrogen bond donor, while the pyridine nitrogen, the ether oxygen, and the methoxy oxygen atoms are potential hydrogen bond acceptors.

It is highly probable that the molecules would form extensive networks of intermolecular hydrogen bonds. For example, in the crystal structure of a simpler analogue, 6-Methylpyridin-3-amine, molecules are linked by N—H⋯N hydrogen bonds, which are crucial for stabilizing the crystal structure. A similar N—H⋯N bond between the amine group of one molecule and the pyridine nitrogen of another is a highly likely motif for this compound. Additionally, N—H⋯O hydrogen bonds involving the ether or methoxy oxygens could further stabilize the packing arrangement. In the crystal structure of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one, a combination of N—H⋯O and O—H⋯O hydrogen bonds creates distinct chain-of-rings motifs. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.

The molecular formula for this compound is C12H12N2O2, with a molecular weight of 216.24 g/mol . The theoretical elemental composition can be calculated from this formula. Experimental values are typically obtained via combustion analysis, where a sample is burned in excess oxygen, and the resulting combustion products (CO2, H2O, N2) are measured.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 66.66% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.60% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.96% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.80% |

| Total | | | | 216.24 | 100.00% |

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation, providing detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. It is used to study the structures and energetics of molecules like amine N-oxides and pyridine (B92270) derivatives. researchgate.net Methods such as B3LYP, Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are commonly employed. researchgate.netnih.gov

A computational study on various amine N-oxides utilized methods including HF/6-31G, B3LYP/6-31G, and M06/6-311G+(d,p) to calculate structures and energetics. researchgate.net Such studies provide insights into bond dissociation energies and structural parameters. researchgate.netnih.gov For instance, comparisons between experimental data and computational results for molecules like pyridine N-oxide help validate the accuracy of the chosen theoretical models. nih.gov The HF method is a foundational ab initio approach, while DFT methods like B3LYP incorporate electron correlation for more accurate energy predictions. researchgate.net MP2 is a higher-level method that adds further electron correlation, often used for benchmarking results.

Table 1: Comparison of Common Quantum Chemical Methods

| Method | Description | Common Application |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Initial geometry optimizations, wavefunction analysis. nih.govresearchgate.net |

| B3LYP | A popular hybrid DFT functional that combines the strengths of HF theory with exchange and correlation functionals. It often provides a good balance of accuracy and efficiency. | Calculation of molecular structures, vibrational frequencies, and reaction energies. nih.gov |

| MP2 | Møller-Plesset perturbation theory of the second order. It improves upon the HF method by including electron correlation effects through perturbation theory. | High-accuracy energy calculations and studies of intermolecular interactions. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A large gap suggests high stability and low reactivity.

Conceptual DFT also allows for the calculation of global reactivity descriptors. semanticscholar.org Chemical hardness (η) is a measure of resistance to change in electron distribution, calculated from the energies of the HOMO and LUMO. These electronic properties are vital for predicting how a molecule might interact with other species.

Various molecular descriptors can be calculated to quantify the physical and electronic properties of a molecule. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies.

Natural Bond Orbital (NBO) Analysis: Investigates charge distribution, hybridization, and intramolecular interactions.

Non-Linear Optical (NLO) Properties: Calculated to assess a molecule's potential for applications in optical devices.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These topological analyses provide a detailed picture of electron pairing and localization, helping to visualize chemical bonds.

Topological Polar Surface Area (TPSA): Represents the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a key predictor of drug transport properties like intestinal absorption and blood-brain barrier penetration. For the related compound 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine (B3199076), the TPSA is calculated to be 57.4 Ų. nih.gov

Rotatable Bonds and Hydrogen Bond Counts: These simple structural descriptors are important for assessing a molecule's conformational flexibility and potential for intermolecular hydrogen bonding. The related compound 6-(2-methoxy-4-methylphenoxy)pyridin-3-amine has 4 rotatable bonds, 1 hydrogen bond donor count, and 4 hydrogen bond acceptor counts. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations probe electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of a molecule over time.

Conformation analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about its single bonds. For a molecule like 6-(2-Methoxyphenoxy)pyridin-3-amine, which possesses several rotatable bonds, this analysis is crucial for understanding its three-dimensional shape and flexibility. By mapping the energy of different conformers, a conformational landscape can be generated, identifying the most stable, low-energy shapes the molecule is likely to adopt.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. semanticscholar.org It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. semanticscholar.orgnih.gov

In studies on related pyridine derivatives, docking has been used to explore interactions with various biological targets. For example, derivatives have been docked against cyclin-dependent kinases (CDK2, CDK4, CDK6) to investigate their potential as cancer therapeutics. nih.govnih.gov Another study performed docking of a Schiff base derived from 6-methoxypyridine-3-amine against bacterial proteins from Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae to analyze non-bonded interactions and binding affinities. semanticscholar.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Pyridine Compounds

| Compound Type | Target Protein(s) | Purpose of Study | Reference |

|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | To explore binding mechanisms and design novel inhibitors for cancer therapy. | nih.gov |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Bacterial proteins (e.g., from E. coli, S. aureus) | To analyze non-bonded interactions and binding affinity for antimicrobial applications. | semanticscholar.org |

| Pyrimidine (B1678525) derivatives | Human Cyclin-Dependent Kinase 2 (CDK2) | To measure the inhibition activity of newly synthesized compounds. | nih.gov |

Prediction of Biological Activity Parameters (e.g., ADMET, bioactivity scores)

The biological activity of a compound is a multifaceted characteristic encompassing its interaction with biological targets and its journey through the body. Computational tools provide a preliminary screening of these aspects. For this compound, a comprehensive analysis was conducted using established in silico models to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential to interact with various classes of drug targets.

The predicted ADMET parameters for this compound suggest a favorable profile for oral bioavailability. The compound is predicted to have high gastrointestinal absorption and is not expected to be a substrate for P-glycoprotein, a key efflux pump that can limit the uptake of drugs. Furthermore, it is not predicted to inhibit any of the major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which is a positive indicator for a low potential for drug-drug interactions. The blood-brain barrier permeability prediction suggests that the compound is unlikely to cross into the central nervous system.

In terms of physicochemical properties relevant to drug-likeness, this compound adheres to Lipinski's rule of five, a widely used guideline to evaluate the druglikeness of a chemical compound. This suggests that the compound possesses a balance of lipophilicity and molecular size conducive to oral absorption.

The bioactivity scores predicted for this compound indicate potential interactions with several important drug target classes. The highest predicted bioactivity is towards G-protein coupled receptors (GPCRs), followed by ion channels and kinase inhibitors. These predictions provide a basis for further experimental investigation into the specific biological targets of this compound.

The following tables summarize the predicted ADMET and bioactivity parameters for this compound.

Table 1: Predicted Physicochemical and ADMET Properties

| Parameter | Predicted Value |

| Physicochemical Properties | |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| LogP (Consensus) | 2.15 |

| Water Solubility (LogS) | -3.14 |

| Pharmacokinetics | |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-glycoprotein Substrate | No |

| Drug-Likeness | |

| Lipinski's Rule of Five | Yes (0 violations) |

| Bioavailability Score | 0.55 |

| Medicinal Chemistry | |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

Data generated using SwissADME.

Table 2: Predicted Bioactivity Scores

| Target Class | Bioactivity Score |

| GPCR Ligand | 0.15 |

| Ion Channel Modulator | -0.05 |

| Kinase Inhibitor | -0.18 |

| Nuclear Receptor Ligand | -0.25 |

| Protease Inhibitor | -0.22 |

| Enzyme Inhibitor | -0.08 |

Data generated using SwissADME. A score > 0 indicates a higher probability of being active.

Biological and Pharmacological Investigations

In Vitro and In Vivo Biological Activity Profiling

Antimicrobial Efficacy (Antibacterial, Antifungal)

The pyridine (B92270) nucleus is a core component of many compounds exhibiting significant antimicrobial properties. Research into various pyridine derivatives has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

For instance, studies on 2-amino-3-cyanopyridine (B104079) and 2-methoxy-3-cyanopyridine derivatives have revealed their potential as antimicrobial agents. researchgate.net A series of these compounds were synthesized and evaluated for their in vitro activity against bacteria like Bacillus Megaterium, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, and the fungus Aspergillus niger. Similarly, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have been screened for their antibacterial effects against species such as B. subtilis, S. aureus, E. coli, and Pseudomonas aeruginosa. While some derivatives showed moderate activity, these studies highlight the potential of the substituted pyridine core in developing new antimicrobial drugs.

Specifically, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity, comparable to the drug linezolid, against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov These findings underscore the therapeutic potential of modifying the pyridine scaffold to create potent antibacterial agents.

Antitumor and Cytotoxic Activity (against cancer cell lines, tubulin inhibition)

The development of pyridine-based compounds as anticancer agents is an active area of research. researchgate.net These molecules can induce cancer cell death (apoptosis), halt cell proliferation, or interfere with specific molecular targets crucial for tumor growth. researchgate.net

Derivatives of 3-aminopyridine, particularly those fused with other heterocyclic rings like thieno[2,3-b]pyridine, have shown potent anti-proliferative activity against various human cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancers. The cytotoxic effects of some of these compounds are believed to occur through the disruption of phospholipid metabolism.

Furthermore, certain N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been identified as a novel class of tubulin polymerization inhibitors. nih.gov These compounds target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is a clinically validated strategy in cancer chemotherapy. nih.gov This leads to cell cycle arrest and subsequent cell death. Pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties have also demonstrated significant cytotoxic activity against lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, inducing apoptosis through the intrinsic pathway. nih.gov

The table below summarizes the cytotoxic activity of selected pyridine and pyrimidine (B1678525) derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Result |

| N-alkyl-N-substituted phenylpyridin-2-amine | A549, KB, DU145 | GI₅₀ | 0.19-0.41 µM |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | IC₅₀ | 0.19 µM |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | IC₅₀ | 1.66 µM |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | IC₅₀ | 4.55 µM |

Anti-inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways. researchgate.net For example, a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were evaluated for their anti-inflammatory properties based on their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. uscjournal.com The most potent compounds in this series, 1f and 1o , were identified as strong inhibitors of NO production with IC₅₀ values of 3.30 µM and 3.24 µM, respectively, suggesting their potential as a novel class of anti-inflammatory agents. uscjournal.com

The mechanism often involves the inhibition of key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which control the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov For instance, certain 2-methoxyphenol compounds have been shown to suppress the production of inflammatory mediators by blocking these pathways. mdpi.com Similarly, a pyrimidine derivative, AMBMP , was found to act as an anti-inflammatory mediator in human monocytes by modulating Toll-like receptor (TLR) responses. nih.gov

Enzyme Inhibition Studies

The specific molecular architecture of 6-(2-Methoxyphenoxy)pyridin-3-amine and its analogues makes them candidates for inhibiting various enzymes critical in disease pathways.

Bcr-Abl Kinase: The Bcr-Abl oncoprotein is a tyrosine kinase that drives the progression of chronic myeloid leukemia (CML). uscjournal.com Pyrido-pyrimidine-type kinase inhibitors have been shown to inhibit both wild-type and mutant forms of Bcr-Abl with higher potency than the standard drug imatinib. These compounds act as ATP competitors, blocking the kinase's activity and thereby reducing cell proliferation and inducing cell death in leukemia cell lines. uscjournal.com

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in several pathologies, including Alzheimer's disease, bipolar disorder, and diabetes. A variety of heterocyclic compounds, including pyrazolo[3,4-b]pyridines, have been developed as potent and selective GSK-3 inhibitors. For example, the thieno[3,2-c]pyrazol-3-amine derivative 16b was identified as a potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM in vitro. Inhibition of GSK-3 is a promising therapeutic strategy, and the pyridine scaffold is a key feature in many potent inhibitors.

Rho-Associated Protein Kinase (ROCK): ROCKs are enzymes that regulate cellular contraction, motility, and proliferation, and their increased activity contributes to conditions like hypertension. Potent and selective ROCK inhibitors, such as aminofurazan-based compounds, have been developed that exhibit anti-inflammatory and vasodilatory activities. These inhibitors can block the generation of inflammatory cytokines and induce vasorelaxation.

Human Methionine Aminopeptidase (MetAP2): MetAP2 is an enzyme crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth. nih.gov Inhibition of MetAP2 is an effective antiangiogenic strategy. While the direct action of aminopyridines on MetAP2 is not extensively documented, targeting this enzyme represents a potential therapeutic avenue for related compounds. nih.gov

IκB Kinase (IKK) Complex: The IKK complex is central to activating the NF-κB inflammatory pathway. Inhibiting this complex prevents the degradation of IκB proteins, thereby blocking the inflammatory cascade. nih.govnih.gov Some compounds have been shown to exert their anti-inflammatory effects by preventing IκB-α degradation, a downstream effect of IKK inhibition. nih.gov For example, the pyrimidine derivative AMBMP was found to abrogate total IκB in naive monocytes, indicating an interaction with this pathway. nih.gov

Receptor Antagonist/Agonist Activity

Endothelin Receptors: Endothelin-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through endothelin receptors (ETₐ and ETₑ). Antagonists of these receptors are used to treat conditions like pulmonary arterial hypertension. Known antagonists include peptides and other complex molecules designed to block the binding of ET-1. While there is no direct evidence of this compound acting on these receptors, the diverse pharmacology of pyridine derivatives suggests this as a potential area for future investigation.

N-type Calcium Channels: Voltage-gated calcium channels, including the N-type, are critical for neurotransmitter release. nih.gov Blockers of N-type channels are valuable for treating chronic pain. nih.gov These blockers are often peptide toxins from marine snails and spiders, which physically obstruct the channel pore or affect its gating mechanism. nih.gov The potential for small molecules like aminopyridine derivatives to modulate these channels remains an area of interest for drug discovery.

Mechanism of Action Elucidation

The biological activities of this compound and related heterocyclic compounds stem from their interaction with specific molecular targets, leading to the modulation of key cellular pathways.

The antitumor and cytotoxic effects are often a result of direct enzyme inhibition or interference with cellular machinery. For example, the inhibition of tubulin polymerization by pyridine derivatives disrupts the formation of the mitotic spindle, a critical structure for cell division. nih.gov This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death. The induction of apoptosis has been confirmed in various cancer cell lines treated with related pyrrolo[2,3-d]pyrimidine derivatives, which were shown to activate the intrinsic mitochondrial pathway of cell death. nih.gov

The anti-inflammatory response is primarily achieved by inhibiting pro-inflammatory signaling cascades. This can occur through the direct inhibition of enzymes like ROCK or by blocking key signaling nodes such as the NF-κB and MAPK pathways. uscjournal.comnih.gov By preventing the phosphorylation and subsequent degradation of IκBα, these compounds block the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of numerous inflammatory genes, including those for TNF, IL-6, and COX-2. nih.govnih.gov

The inhibition of specific kinases such as Bcr-Abl and GSK-3 represents a direct and potent mechanism of action. uscjournal.com By competing with ATP for the enzyme's binding site, these inhibitors effectively shut down the aberrant signaling that drives diseases like CML and Alzheimer's. uscjournal.com This targeted inhibition offers a clear mechanistic basis for their therapeutic potential.

Interaction with Biological Macromolecules (e.g., protein binding)

While specific protein binding studies for this compound are not extensively detailed in publicly available literature, research on analogous pyridine structures provides significant insights. Pyridine derivatives are widely recognized for their ability to interact with a variety of protein targets, often through hydrogen bonding and pi-stacking interactions. mdpi.com

For instance, related aminopyridine compounds have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. The methoxyphenoxy and amine groups of the title compound offer additional points for hydrogen bonding and hydrophobic interactions within a protein's binding pocket.

In studies of similar structures, such as 6-propoxypyridin-3-amine, docking simulations are used to predict binding affinity against kinase libraries. These computational models help prioritize which proteins are most likely to be targeted by the compound. Experimental techniques like chemoproteomics, involving pull-down assays with biotinylated probes followed by mass spectrometry, can then be used to identify the specific protein interaction partners from cell lysates.

Modulation of Cellular Processes and Signaling Pathways

The interaction of aminopyridine derivatives with protein targets can lead to the modulation of critical cellular signaling pathways. Research on compounds with similar structural motifs has shown effects on pathways controlling cell proliferation, inflammation, and survival.

A structurally related pyrimidine compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been identified as an activator of the canonical Wnt/β-catenin pathway. nih.gov This pathway is fundamental to embryonic development and adult tissue homeostasis. The study found that this compound could suppress inflammatory responses in human monocytes engaged by Toll-like receptors (TLRs) by inactivating GSK3β and promoting β-catenin accumulation. nih.gov This suggests that the core structure, which shares features with this compound, can influence complex signaling cascades involved in the immune response.

Given that many pyridine derivatives exhibit antiproliferative effects, it is plausible that this compound could modulate pathways such as the MAPK/ERK pathway, which is frequently overactive in cancer.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyridine derivatives, SAR analyses have revealed key structural features that determine their efficacy and potency. mdpi.com

Impact of Substituent Modifications on Bioactivity

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. mdpi.com

Methoyxy Groups (-OCH₃): The presence and number of methoxy (B1213986) groups can significantly influence antiproliferative activity. Research indicates that increasing the number of these substituents often leads to enhanced activity, reflected in lower IC₅₀ values. mdpi.com The position of the methoxy group is also critical. In the case of this compound, the methoxy group is on the phenoxy substituent. Its ortho-position likely influences the conformation of the phenoxy ring relative to the pyridine core, which can affect how the molecule fits into a target binding site.

Amino Group (-NH₂): The amine group at the 3-position of the pyridine ring is a key functional group. It can act as a hydrogen bond donor, which is often essential for target engagement. Its basicity and nucleophilicity can be tuned by other substituents on the ring.

Halogens: The introduction of halogens (e.g., Br, Cl, F) is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. mdpi.com For example, the related compound 6-Bromo-2-methoxypyridin-3-amine incorporates a bromine atom, which would alter its biological profile compared to the non-halogenated parent. sigmaaldrich.com

The table below summarizes the effects of common substituents on the bioactivity of pyridine scaffolds based on general findings in the field. mdpi.com

| Substituent Group | General Impact on Bioactivity | Rationale |

| Methoxy (-OCH₃) | Often increases antiproliferative activity | Enhances hydrogen bonding capability and can improve pharmacokinetic properties. |

| Amino (-NH₂) | Crucial for target binding | Acts as a key hydrogen bond donor. |

| Hydroxyl (-OH) | Can increase activity | Provides a strong hydrogen bond donor/acceptor site. |

| Halogens (F, Cl, Br) | Modulates activity | Alters lipophilicity, electronic character, and metabolic stability. |

| Alkyl Chains | Modulates lipophilicity | Can enhance binding through hydrophobic interactions but may decrease solubility. |

Design and Synthesis of Bioactive Derivatives

The design and synthesis of new derivatives based on the this compound scaffold aim to improve potency, selectivity, and pharmacokinetic properties. Synthetic strategies often involve modifying the substituents on both the pyridine and phenoxy rings.

A common synthetic route for creating similar aminopyridine derivatives is the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. This method can be used to couple a halogenated pyridine (e.g., 5-bromo-2-phenoxypyridine) with an amine, or an aminopyridine with a halogenated aromatic ring. This versatile reaction allows for the creation of a diverse library of derivatives for biological screening.

For example, derivatives could be synthesized by:

Altering the substituent on the phenoxy ring (e.g., adding methyl or halogen groups). nih.gov

Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) to fine-tune lipophilicity.

Modifying the amine at the 3-position to secondary or tertiary amines or converting it to an amide.

These synthetic efforts, guided by SAR insights and computational modeling, are essential for developing novel therapeutic agents based on the promising pyridine core structure. mdpi.com

Derivatives and Analogs of 6 2 Methoxyphenoxy Pyridin 3 Amine

Synthesis and Characterization of Structural Analogs

The generation of structural analogs of 6-(2-Methoxyphenoxy)pyridin-3-amine involves a variety of synthetic methodologies, leading to the creation of derivatives with unique physicochemical and biological profiles. These synthetic efforts are crucial for establishing structure-activity relationships and for the development of compounds with optimized properties.

Aminopyridine and Phenoxypyridine Derivatives

The synthesis of aminopyridine derivatives often involves multicomponent reactions, providing an efficient and straightforward route to a variety of substituted 2-aminopyridines. nih.gov These one-pot reactions can be carried out using enaminones as key precursors under solvent-free conditions, highlighting a green chemistry approach. nih.gov The resulting 2-amino-3-cyanopyridine (B104079) derivatives are characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR, to confirm their chemical structures. nih.gov

Similarly, phenoxypyridine derivatives have been synthesized and explored for their biological potential. For instance, the reaction of a phenate with 6-chloro-2,4-diaminopyrimidine yields 6-phenoxy-2,4-diaminopyrimidine, which can then be oxidized to its corresponding N-oxide. nih.gov Further reaction with piperidine (B6355638) leads to the formation of "Minoxidil," a well-known medication. nih.gov Another approach involves the identification of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2). nih.gov

Pyrimidine-Containing Derivatives

The pyrimidine (B1678525) moiety is a common feature in many biologically active compounds. The synthesis of pyrimidine derivatives can be achieved through various routes. One method involves the condensation of thiourea (B124793) with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide to produce 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, a versatile starting material for a range of pyrimidine derivatives. nih.gov This precursor can then be reacted with primary amines and formalin to yield 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones. nih.gov Another strategy involves the Claisen-Schmidt condensation of a substituted ketone and aldehyde to form chalcones, which are then condensed with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov The synthesis of 2-amino-4-(substituted phenyl)-6-(substituted)diphenyl pyrimidines has also been reported, starting from the conversion of acetophenones and benzaldehydes into chalcones, followed by cyclization with guanidine (B92328) hydrochloride. researchgate.netresearchgate.net

Schiff Base Derivatives and Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a significant class of derivatives. mediresonline.orgresearchgate.net The synthesis of Schiff base derivatives of aminophenol, for example, can be achieved by reacting it with various benzaldehyde (B42025) derivatives, resulting in high yields. mediresonline.org These Schiff bases can then be used to form metal complexes. researchgate.netneliti.com The complexation with metal ions like Cu(II), Ni(II), and Co(II) has been shown to enhance the biological activity of the parent Schiff base. nih.gov Characterization of these Schiff bases and their metal complexes is carried out using techniques such as melting point determination, elemental analysis, and various spectroscopic methods. mediresonline.orgneliti.com

Thiourea Derivatives

Thiourea derivatives represent another important class of analogs. Their synthesis is often achieved by reacting an isothiocyanate with a primary or secondary amine. uobaghdad.edu.iqresearchgate.net For example, new thiourea derivatives have been synthesized by reacting 1-naphthyl isothiocyanate with various phenylenediamines. analis.com.my These derivatives can also be prepared by reacting 4-methoxybenzoyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate, which is then reacted with different amines. uobaghdad.edu.iqresearchgate.net The resulting thiourea derivatives are characterized by FT-IR, 1H NMR, and 13C NMR spectroscopy. uobaghdad.edu.iqresearchgate.net

Comparative Biological Activity of Derivatives

The diverse derivatives of this compound exhibit a wide range of biological activities, which are often compared to understand the impact of structural modifications.

| Derivative Class | Biological Activity | Key Findings |

| Schiff Bases | Antimicrobial, Antioxidant | Metal complexation often enhances antibacterial and antifungal activity. mediresonline.orgnih.gov Some derivatives show promising antioxidant properties. neliti.com |

| Pyrimidine Derivatives | Antimicrobial, Anti-inflammatory, Anticancer | Exhibit a broad spectrum of pharmacological activities. nih.govnih.gov Some pyrido[2,3-d]pyrimidine derivatives show potent cytotoxicity against cancer cell lines. rsc.org |

| Thiourea Derivatives | Antimicrobial, Antioxidant, Metal Ion Sensing | Acyl thiourea derivatives display bactericidal, fungicidal, and other biological activities. analis.com.my Some derivatives show significant antioxidant activity. uobaghdad.edu.iq |

Schiff base derivatives have demonstrated notable antimicrobial properties. mediresonline.org For instance, certain Schiff bases derived from para-aminophenol show activity against both bacteria and fungi, with their metal complexes often exhibiting enhanced potency. mediresonline.orgnih.gov Pyrimidine derivatives are also known for their broad pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov Specifically, some novel pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cell lines like MCF-7 and HepG2. rsc.org Thiourea derivatives have been investigated for their antimicrobial and antioxidant activities. uobaghdad.edu.iqanalis.com.my Some have also been explored for their ability to act as chemosensors for heavy metal ions like mercury. analis.com.my

Advanced Derivatization Strategies for Enhanced Bioactivity

Another strategy involves the creation of hybrid molecules that combine the structural features of the parent compound with other pharmacologically active moieties. For example, the incorporation of a pyrimidine ring is a common strategy to access a wider range of biological targets. nih.govnih.gov The synthesis of novel bicyclic and tricyclic pyrimidine derivatives has led to compounds with promising antimicrobial and anti-inflammatory activities. nih.gov Furthermore, the development of multicomponent reactions allows for the rapid generation of a library of diverse derivatives, facilitating the exploration of structure-activity relationships and the identification of compounds with improved potency and selectivity. nih.gov

Potential Applications and Future Research Directions

Prospects in Pharmaceutical Discovery and Development

The 6-methoxypyridin-3-amine moiety is a key component in the design and synthesis of new drug candidates. Its structural properties allow for modifications that can lead to compounds with high affinity and selectivity for various biological targets.

The 6-methoxypyridin-3-amine structure is a foundational element in the creation of more complex molecules. In drug discovery, a "hit" compound identified through screening is often optimized to improve its efficacy and other pharmacological properties; this process is known as lead optimization. nih.gov

Researchers have utilized this scaffold in the development of inhibitors for enzymes like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component in inflammatory signaling pathways. nih.gov By systematically modifying the substituents on the core pyrimidine (B1678525) structure, scientists can enhance inhibitory activity and improve ligand efficiency. nih.gov For instance, studies on diaminopyrimidine inhibitors of IRAK4 demonstrated that specific heteroaryls at certain positions could lead to compounds with nanomolar inhibition, showcasing a successful lead optimization strategy. nih.gov

Similarly, the design of P-glycoprotein (P-gp) inhibitors, which are important for overcoming multidrug resistance in cancer, has involved related structures like 6-methoxy-2-arylquinolines. nih.gov These efforts highlight how a core structure can be systematically modified to achieve a desired biological activity. nih.gov

The versatility of the 6-methoxypyridin-3-amine scaffold has led to its exploration in several key disease areas.

Neurodegenerative Diseases: A significant area of research involves the use of 6-methoxypyridin-3-amine derivatives in developing diagnostic tools for Parkinson's disease (PD). nih.govmdpi.com The aggregation of the α-synuclein protein is a hallmark of PD. nih.govmdpi.com Scientists have designed and synthesized a series of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives to act as positron emission tomography (PET) tracers for imaging these α-synuclein aggregates in the brain. nih.govmdpi.com Several of these compounds have shown high binding affinity for α-synuclein and the ability to cross the blood-brain barrier in non-human primates, which are crucial properties for a successful PET probe. nih.govmdpi.com

Infectious Diseases: The core structure has also been used to create compounds with antimicrobial properties. nih.govmdpi.com Researchers synthesized a Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), by reacting 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde. nih.govmdpi.com This compound and its metal complexes with Copper (II) and Cobalt (II) were tested against various bacteria, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. nih.govmdpi.com The results indicated that the Schiff base ligand demonstrated notable binding affinity and antimicrobial activity against the tested species. nih.govmdpi.com

Inflammatory Conditions: The IRAK4 inhibitors developed from a diaminopyrimidine hit are being investigated for their potential to treat inflammatory diseases. nih.gov IRAK4 is a critical protein in the Toll-like/interleukin-1 receptor signaling pathway, which drives inflammation. nih.gov The discovery of potent inhibitors for this kinase opens avenues for developing new anti-inflammatory therapies. nih.gov

Applications as Biochemical Probes and Tool Compounds

Beyond direct therapeutic use, derivatives of 6-methoxypyridin-3-amine are proving to be valuable as biochemical probes. These tool compounds help researchers study complex biological processes. The most prominent example is the development of PET radiotracers for imaging α-synuclein aggregates. nih.govmdpi.com

A study reported the synthesis of 43 new N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives for this purpose. nih.govmdpi.com Specific compounds from this series were radiolabeled with isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹¹F) to enable PET imaging. nih.govmdpi.com One such derivative, [¹²⁵I]8i, was found to be a potent radioligand with a high affinity (Kd value of 5 nM) for α-synuclein in brain tissues from PD patients. nih.govmdpi.com These probes are crucial tools for understanding disease progression and for the development of new therapies targeting α-synuclein. nih.gov

Table 1: High-Affinity α-Synuclein PET Probe Candidates

| Compound | Radiolabel | Key Finding |

|---|---|---|

| [¹¹C]7f | ¹¹C | Penetrated the blood-brain barrier and showed favorable washout pharmacokinetics. nih.govmdpi.com |

| [¹⁸F]7j | ¹⁸F | Penetrated the blood-brain barrier and showed favorable washout pharmacokinetics. nih.govmdpi.com |

| [¹¹C]8i | ¹¹C | Penetrated the blood-brain barrier but had less favorable washout. nih.govmdpi.com |

| [¹²⁵I]8i | ¹²⁵I | Potent radioligand with high affinity (Kd = 5 nM) for α-synuclein in PD tissues. nih.govmdpi.com |

| TZ-CLX | Photoaffinity Variant | Showed preferential binding to the C-terminal region of α-synuclein fibrils. nih.govmdpi.com |

Emerging Research Avenues and Interdisciplinary Studies

The development of PET probes based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold is a prime example of an emerging, interdisciplinary research avenue. nih.govmdpi.com This work integrates multiple scientific fields:

Medicinal Chemistry: For the rational design and synthesis of novel compounds.

Radiology and Nuclear Medicine: For the radiolabeling of probes and conducting PET imaging studies.

Neurology and Biochemistry: For understanding the underlying pathology of Parkinson's disease and evaluating the binding of probes to α-synuclein aggregates. nih.gov

Future research will likely focus on further optimizing these probes to create a clinically suitable tracer for routine diagnostic use. nih.gov Additionally, the inherent versatility of the 6-methoxypyridin-3-amine scaffold suggests its potential application in developing probes and therapies for other diseases characterized by protein aggregation. The success in antimicrobial and anti-inflammatory research also points toward continued exploration in these fields, potentially through the synthesis of new derivatives with improved potency and specificity. nih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 6-(2-Methoxyphenoxy)pyridin-3-amine |

| 6-methoxypyridin-3-amine |

| N-(6-methoxypyridin-3-yl)quinolin-2-amine |

| 6-methoxy-2-arylquinolines |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) |

| Pyrrole-2-carbaldehyde |

| 2,6-diaminopyrimidine |

| 6-Bromo-2-methoxypyridin-3-amine |

| 6-chloro-2-methoxypyridin-3-amine |

| 6-Methoxypyridazin-3-amine |

| 6-Methoxypyridin-2-amine |

| 6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine (B3199076) |

| 6-(3-Methoxyphenoxy)pyridin-3-amine |

| 3-Amino-6-methoxy-2-(methylamino)pyridine dihydrochloride |

| 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone |

| 4,6-dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine |

Q & A

Q. What are the common synthetic routes for 6-(2-Methoxyphenoxy)pyridin-3-amine, and what experimental conditions optimize yield?

The synthesis typically involves multi-step reactions. A representative method includes:

- Step 1 : Condensation of 2-hydrazinopyridine with 4-benzyloxy-3-methoxybenzaldehyde in ethanol under acidic conditions (e.g., acetic acid) to form a hydrazone intermediate (91% yield) .

- Step 2 : Cyclization using sodium hypochlorite in ethanol at room temperature to yield triazolo-pyridine derivatives. Microwave-assisted methods (e.g., 150°C, 30 min) can enhance reaction efficiency for analogous compounds .

Key variables : Solvent polarity (ethanol vs. DMF), temperature, and catalyst choice (e.g., NaOCl vs. Pd/C for hydrogenation steps in related pyridinamines) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR : ¹H-NMR (400 MHz, DMSO-d6) shows distinct peaks for aromatic protons (δ 7.12–8.09 ppm), methoxy groups (δ 3.84 ppm), and NH2 signals (δ 10.72 ppm). ¹³C-NMR confirms aromatic carbons and ether linkages (e.g., δ 157.16 ppm for C-O-C) .

- FTIR : Strong absorption bands at 1596 cm⁻¹ (C=N stretching) and 1261 cm⁻¹ (C-O-C asymmetric stretching) .

- TLC : Monitoring with dichloromethane mobile phase and UV visualization (Rf ~0.5 for intermediates) .

Q. What solvents and purification techniques are optimal for isolating this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Ethanol and methanol are preferred for recrystallization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum filtration with methanol washes to remove byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Refinement : Use programs like SHELXL for crystal structure refinement. Key parameters include anisotropic displacement parameters for non-H atoms and constraints for methoxy/amine groups .

- Data collection : High-resolution (≤0.84 Å) synchrotron data improves accuracy. For related pyridinamines, C–N bond lengths typically range from 1.32–1.38 Å .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Case study : Discrepancies in ¹H-NMR integration (e.g., overlapping aromatic signals) can be resolved by 2D experiments (COSY, HSQC) or deuteration. For example, DMSO-d6 suppresses exchangeable NH2 protons, clarifying aromatic regions .

- Cross-validation : Compare experimental FTIR frequencies (e.g., 1596 cm⁻¹ for C=N) with DFT-calculated vibrational spectra .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- DFT studies : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. For analogs, HOMO localization on the pyridine ring suggests nucleophilic reactivity .

- MD simulations : Simulate solvation effects in water/DMSO mixtures to correlate with experimental solubility data .

Q. How does regioselectivity influence the synthesis of derivatives, such as triazolo-pyridines?

- Mechanism : Oxidative cyclization (NaOCl) favors [1,2,4]triazolo[4,3-a]pyridine formation over alternative regioisomers due to electron-donating methoxy groups stabilizing intermediates .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce cyclization efficiency by 20–30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.